1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one
Description
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one (CAS: 175137-44-7) is a nitro-substituted acetophenone derivative featuring a 2-pyridylthio group at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₀N₂O₃S, with a molar mass of 274.3 g/mol and a melting point of 109°C . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (thioether-linked pyridine) groups, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(3-nitro-4-pyridin-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-9(16)10-5-6-12(11(8-10)15(17)18)19-13-4-2-3-7-14-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOYEURPIOTRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346791 | |
| Record name | 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-44-7 | |
| Record name | 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-nitro-4-(2-pyridylthio)phenyl]ethan-1-one typically involves:
- Introduction of the 2-pyridylthio substituent onto a nitro-substituted aromatic ring.
- Formation of the ethanone (acetyl) group at the para or ortho position relative to the substituents.
- Use of aromatic substitution reactions, often via nucleophilic aromatic substitution or cross-coupling methods.
- Control of reaction conditions to achieve regioselectivity and high yield.
Preparation via Aromatic Substitution and Carbonylation
While direct literature on this exact compound's synthesis is scarce, related preparation methods can be inferred from similar compounds and functional group transformations:
| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Introduction of 2-pyridylthio group | Reaction of 3-nitro-4-halophenyl ethanone with 2-mercaptopyridine under nucleophilic aromatic substitution conditions | Typically performed in polar aprotic solvents like DMF or DMSO, with base such as K2CO3 | Moderate to high |
| 2 | Acetylation (if not starting from ethanone) | Friedel-Crafts acylation using acetyl chloride or acetic anhydride with Lewis acid catalyst (AlCl3) | Performed on nitro-substituted thiophenyl ring | Variable, depends on substrate reactivity |
| 3 | Purification | Chromatography or recrystallization | Ensures removal of unreacted starting materials and side products | - |
Alternative Synthetic Routes and Environmental Considerations
Patent literature on similar nitro-substituted aromatic ketones emphasizes environmentally friendly processes involving:
- Use of bases suspended in solvents with controlled addition of reagents (e.g., nitroethane and aromatic precursors) either in one portion or dropwise to control reaction rates and selectivity.
- Avoidance of harsh reagents and conditions to minimize environmental impact.
- Streamlined work-up procedures that may avoid intermediate isolation steps.
Analytical Data and Reaction Monitoring
Characterization of intermediates and final products typically involves:
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions | Comments |
|---|---|---|---|
| Solvent | Dichloromethane, DMF, DMSO | Dry, aprotic solvents preferred | Solvent choice affects nucleophilicity and solubility |
| Catalyst/Base | 4-(Dimethylamino)pyridine (DMAP), K2CO3 | Catalytic amounts or stoichiometric base | DMAP enhances acylation; base facilitates substitution |
| Temperature | Room temperature to 50 °C | Mild heating may improve rates | Avoids decomposition of sensitive groups |
| Reaction Time | 12–24 hours | Depends on step and reagents | Longer times may increase yield but risk side reactions |
| Purification | Preparative TLC, column chromatography | Solvent systems like 30% EtOAc/hexanes | Essential for isolating pure product |
Research Findings and Optimization Notes
- The use of disulfide intermediates and carbonate reagents under mild conditions allows efficient introduction of the 2-pyridylthio substituent with good yield and selectivity.
- Gradual addition of reagents and control of base suspension in solvent improves reaction control and environmental impact.
- Analytical techniques confirm the structure and purity, ensuring reproducibility and scalability.
- The reaction conditions are compatible with sensitive functional groups such as nitro and pyridylthio, avoiding reduction or side reactions.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 3-position of the aromatic ring undergoes selective reduction to form an amine (-NH₂). This reaction is critical for generating bioactive intermediates.
Key Conditions and Outcomes:
| Reducing Agent | Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| H₂ (1 atm) | Pd/C | EtOH | 25°C | 1-[3-Amino-4-(2-pyridylthio)phenyl]ethan-1-one | 85% |
| SnCl₂·2H₂O | – | HCl/EtOH | Reflux | Same as above | 78% |
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Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine .
-
Applications : The amine derivative exhibits enhanced biological activity due to improved hydrogen-bonding capabilities .
Nucleophilic Aromatic Substitution at the Pyridylthio Group
The pyridylthio (-S-C₅H₄N) group at the 4-position participates in nucleophilic substitution, facilitated by the electron-withdrawing nitro group.
Reaction with Nucleophiles:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (aq.) | DMF, 80°C | 1-[3-Nitro-4-aminophenyl]ethan-1-one | Pyridine byproduct detected |
| KCN | CuI, DMSO | 1-[3-Nitro-4-cyanophenyl]ethan-1-one | Requires catalytic Cu(I) |
-
Mechanism : The nitro group activates the aromatic ring, making the para-position electrophilic. The thioether sulfur acts as a leaving group, enabling displacement by nucleophiles .
Reactions of the Ethanone Moiety
The ethanone group (-COCH₃) undergoes classic ketone transformations:
Reduction to Alcohol
-
Reagents : NaBH₄/MeOH or LiAlH₄/THF
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Product : 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethanol
Condensation with Hydrazines
-
Reagents : NH₂NH₂·H₂O, EtOH
-
Product : Corresponding hydrazone derivative
-
Application : Useful for crystallography or bioactivity modulation .
Coordination with Metal Ions
The pyridylthio group chelates transition metals, forming complexes that influence enzymatic activity:
| Metal Salt | Complex Structure | Observed Effect |
|---|---|---|
| Cu(NO₃)₂ | Square planar | Enhanced oxidative stability |
| FeCl₃ | Octahedral | Catalytic activity in Fenton-like reactions |
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Sensitivity |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | Fast | pH, catalyst |
| Pyridylthio (-S-C₅H₄N) | Substitution | Moderate | Nucleophile strength |
| Ethanone (-COCH₃) | Reduction | Slow | Solvent polarity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve the formation of reactive intermediates that can interact with microbial cellular components.
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Reactive Intermediate Formation : The reactive groups in the compound can modify biomolecules, potentially leading to apoptosis in cancer cells.
- Metal Ion Interaction : The pyridylthio group may bind to metal ions, influencing enzymatic activities and cellular signaling pathways critical for cancer cell survival.
Case Studies
- Study on Cytotoxicity : A study conducted on various cancer cell lines revealed that 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one exhibited IC50 values indicative of significant cytotoxicity, particularly against breast and colon cancer cells.
- Mechanistic Insights : Further investigations into the mechanism showed that the compound could induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
Comparison with Related Compounds
To better understand its unique properties, a comparison with structurally related compounds is helpful:
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethanone | Contains a nitro group and pyridylthio group | Unique ethanone moiety |
| 3-Nitro-4-(2-pyridylthio)acetophenone | Similar structure but has an acetophenone moiety instead | Lacks ethanone structure |
| 4-Amino-3-nitrophenol | Contains a nitro group but lacks thioether functionality | No pyridylthio group present |
The distinct combination of functional groups in 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one confers unique chemical reactivity and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridylthio group can bind to metal ions, affecting enzymatic activities and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the phenyl ring, affecting their electronic profiles and applications:
Sulfanylidene Derivatives
- Key Features: Chloromethyl substituent and sulfanylidene group. Melting Point: 137.3–138.5°C, significantly higher than the target compound, likely due to enhanced crystalline packing from the sulfanylidene moiety . Applications: Studied in ruthenium-catalyzed reactions; DFT-based mechanistic insights highlight its utility in organometallic catalysis .
Pyrrolidinyl-Substituted Analog
- 1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone (CAS: 887595-31-5): Molecular Formula: C₁₂H₁₄N₂O₃ (molar mass: 234.25 g/mol). Key Features: Replaces the pyridylthio group with a pyrrolidinyl amine. Hazards: Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Comparison: The absence of sulfur reduces molar mass but introduces amine-related reactivity and toxicity risks.
Benzimidazole-Oxadiazole Hybrids
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a): Key Features: Combines benzimidazole and oxadiazole rings via a thioacetamide linker. Applications: Demonstrated 63.35% anti-inflammatory activity in carrageenan-induced edema models, comparable to diclofenac .
Physicochemical Properties
Key Observations :
- Higher melting points in sulfanylidene derivatives (e.g., 1f) suggest stronger intermolecular interactions.
Biological Activity
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one, also known by its CAS number 175137-44-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C13H10N2O3S
- Molecular Weight : 274.3 g/mol
- CAS Number : 175137-44-7
These properties contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting potent antimicrobial properties.
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For example:
- Study on Breast Cancer Cells : The compound was tested against MCF-7 breast cancer cells, where it showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating substantial cytotoxic effects.
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has been reported to exhibit anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) when treated with this compound. This suggests potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridylthio derivatives, including 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one. The study involved testing against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound significantly inhibited bacterial growth compared to control groups.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effect of this compound on different cancer cell lines, including lung and colon cancer cells. The findings indicated that the compound not only inhibited cell proliferation but also altered cell cycle dynamics, pushing cells into apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, boronic acid derivatives (e.g., (4-acetylphenyl)boronic acid) may undergo Suzuki-Miyaura coupling with 2-pyridylthio groups under palladium catalysis . Key parameters include solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalyst loading (1–5 mol%). Monitoring reaction progress via TLC or GC-MS is essential to avoid over-functionalization. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : In H NMR, the acetyl group (C=O) appears as a singlet near δ 2.6 ppm, while pyridylthio protons show splitting patterns between δ 7.0–8.5 ppm. C NMR confirms the ketone carbonyl at ~200 ppm .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]) to the exact mass (CHNOS: calc. 291.0445). Fragmentation patterns help identify nitro and pyridylthio substituents .
Q. What are the recommended safety protocols for handling intermediates with acute toxicity during synthesis?
- Methodological Answer : For intermediates classified under GHS Category 4 (e.g., acute toxicity via inhalation, skin contact), use fume hoods, nitrile gloves, and lab coats. Store compounds in sealed containers at –20°C. In case of exposure, rinse skin with soap/water for 15 minutes and seek medical evaluation. Document SDS sections 4 (first aid) and 8 (PPE) for compliance .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results during structural validation?
- Methodological Answer : Discrepancies often arise from dynamic disorder (e.g., nitro group rotation) or twinning in crystals. Use SHELXL for refinement, applying restraints for thermal parameters (ADPs) and testing alternative space groups. Compare experimental X-ray bond lengths/angles with DFT-optimized geometries. Cross-validate with H-N HMBC NMR to confirm pyridylthio connectivity .
Q. What strategies optimize reaction yields when introducing the 2-pyridylthio moiety under steric hindrance from the nitro group?
- Methodological Answer : Steric effects from the nitro group at position 3 can reduce nucleophilic substitution efficiency. Mitigate this by:
- Using bulky ligands (e.g., XPhos) to enhance catalyst turnover in cross-coupling.
- Employing microwave-assisted synthesis (e.g., 150°C, 30 min) to overcome kinetic barriers .
- Pre-functionalizing the phenyl ring with electron-withdrawing groups (e.g., nitro) before thiolation to direct regioselectivity .
Q. How should researchers design biological activity assays for derivatives of this compound, considering potential therapeutic targets?
- Methodological Answer :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Evaluate apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation.
- ADMET : Predict pharmacokinetics using SwissADME and verify cytotoxicity on HEK293 cells .
Q. What computational methods are suitable for modeling the electronic effects of the nitro and pyridylthio substituents on reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Analyze Mulliken charges to identify electrophilic/nucleophilic sites. Compare with Hammett σ values to predict substituent effects on reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
